molecular formula C6H6FNO2S B176576 Ethyl 2-fluorothiazole-4-carboxylate CAS No. 153027-86-2

Ethyl 2-fluorothiazole-4-carboxylate

Cat. No. B176576
CAS RN: 153027-86-2
M. Wt: 175.18 g/mol
InChI Key: FHEBHTRZQXAHFV-UHFFFAOYSA-N
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Description

Ethyl 2-fluorothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6FNO2S . It has a molecular weight of 175.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of Ethyl 2-fluorothiazole-4-carboxylate is represented by the InChI code 1S/C6H6FNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 . This indicates that the molecule consists of a thiazole ring with a fluorine atom at the 2-position and a carboxylate group at the 4-position .

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, demonstrates potential in antimicrobial activities. It has been synthesized and tested against various bacterial strains like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans. This derivative showcases the diverse applications of thiazole compounds in combating microbial infections (Desai, Bhatt & Joshi, 2019).

Fluorescent Probe for Biothiols Detection

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been used as a fluorescent probe for the detection of biothiols in living cells. Its sensitivity and selectivity in detecting cysteine, homocysteine, and glutathione highlight its significance in analytical chemistry and diagnostics (Wang et al., 2017).

Synthesis of Aminoethyl-Thiazole Carboxylate Analogs

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been utilized as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. These reactions involving Michael-like addition of various secondary amines open pathways for the creation of new compounds with potential applications in medicinal chemistry (Boy & Guernon, 2005).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown promising results in vitro for antitumor activity against various human tumor cell lines. These compounds, evaluated by the National Cancer Institute, highlight the potential of thiazole derivatives in cancer treatment (El-Subbagh, Abadi & Lehmann, 1999).

Photophysical Properties

Ethyl 2-arythiazole-5-carboxylates exhibit interesting photophysical properties. Their use as sensitizers in photo-oxidation reactions indicates their potential in material science and photochemical applications (Amati et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-fluoro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEBHTRZQXAHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602275
Record name Ethyl 2-fluoro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluorothiazole-4-carboxylate

CAS RN

153027-86-2
Record name Ethyl 2-fluoro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-fluorothiazole-4-carboxylate
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